(Z)-5-((E)-3-phenylallylidene)-2-thioxoimidazolidin-4-one
Overview
Description
“(Z)-5-((E)-3-phenylallylidene)-2-thioxoimidazolidin-4-one” is an organic compound. The “Z” and “E” in the name refer to the stereochemistry of the compound, indicating the relative positions of the groups around the double bonds .
Molecular Structure Analysis
The molecular structure analysis would involve determining the 3D structure of the molecule, possibly through techniques like X-ray crystallography . The compound likely has planar regions due to the presence of the phenyl ring and the imidazolidin-4-one ring .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the imidazolidin-4-one ring might participate in nucleophilic substitution or addition reactions . The phenyl ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the phenyl ring might contribute to its hydrophobicity .Scientific Research Applications
Dehydrogenation Studies
5-Benzyl-3-phenyl-2-thioxoimidazolidin-4-one, a compound related to (Z)-5-((E)-3-phenylallylidene)-2-thioxoimidazolidin-4-one, was studied for its thermal dehydrogenation properties. The study achieved a high predominance of the Z-isomer over the E-isomer of the imidazolidinone product. The mechanism of dehydrogenation and selectivity were also explored using DFT and NBO calculations (Pepino et al., 2012).
Molecular Docking and Computational Studies
3-phenyl-2-thioxoimidazolidin-4-one derivatives, closely related to the compound , were synthesized and characterized. These derivatives were studied for their potential interactions with the Estrogen Receptor (3ERT) using molecular docking studies. The study also evaluated their ADME properties for finding lead compounds in pharmaceutical applications (Vanitha et al., 2021).
Anticancer Activities
Novel 3-substituted (E)-5-(arylidene)-1-methyl-2-thioxoimidazolidin-4-ones, similar to the compound , were synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These compounds were envisioned based on known inhibitors and synthesized through an efficient pathway. The study combined molecular modelling and DFT calculations to understand the electronic and geometric properties of these compounds (Khodair et al., 2021).
Synthesis Methods and Antimicrobial Activity
A study focused on the one-pot synthesis of pharmaceutically interesting 5,5′-(1,4-phenylenebis-(methanylylidene))bis-thiohydantoins, closely related to the compound . The study included the synthesis methods and evaluation of their in-vitro antimicrobial activity (Shaker et al., 2019).
Inhibition of the Perforin Protein
5-arylidene-2-thioxoimidazolidin-4-ones were investigated as inhibitors of the lymphocyte-expressed pore-forming protein perforin. This study explored structure-activity relationships and assessed the compounds' ability to inhibit perforin in natural killer cells, indicating potential for therapeutic applications (Spicer et al., 2013).
Complexes with Iodine for Treating Hyperthyroidism
Thioimidazoline derivatives, which are structurally related to the compound , have shown potential in treating hyperthyroidism due to their ability to form complexes with iodine. This study focused on the optimization and analysis of various molecular parameters and interactions of these complexes (Tavakol et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound, also known as (5Z,2E)-CU-3, is the α-isozyme of Diacylglycerol Kinase (DGKα) . DGKα is an enzyme that plays a crucial role in cellular processes such as signal transduction .
Mode of Action
(5Z,2E)-CU-3 acts as a potent and selective inhibitor against the α-isozyme of DGK . This interaction with DGKα leads to changes in the enzyme’s activity, affecting the cellular processes it is involved in .
Biochemical Pathways
The inhibition of DGKα by (5Z,2E)-CU-3 affects the phosphatidylinositol signaling pathway . DGKα is responsible for the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA), a process that plays a key role in signal transduction . By inhibiting DGKα, (5Z,2E)-CU-3 disrupts this process, potentially leading to alterations in cellular signaling .
Pharmacokinetics
It is known that the compound is soluble in dmso . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on its bioavailability, would need further investigation.
Result of Action
The inhibition of DGKα by (5Z,2E)-CU-3 can lead to changes in cellular signaling, given the enzyme’s role in the phosphatidylinositol signaling pathway . These changes can potentially affect various cellular processes, including cell growth and differentiation .
Action Environment
For instance, it can be stored as a solid at 2-8℃ for 2 years, and in solvent (mother liquid) at -20℃ for 1 month and at -80℃ for 6 months .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylideneimidazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c15-11-10(13-12(16)14-11)8-4-7-9-5-2-1-3-6-9/h1-8H,(H2,13,14,15,16)/b7-4+,10-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQKHJZJGVVDAQ-DODKFZKMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)NC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26725902 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.